



S63845 stability and long-term storage conditions

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Compound of Interest		
Compound Name:	S63845	
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S63845 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, long-term storage, and experimental use of **S63845**, a potent and selective MCL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for S63845?

A1: **S63845** is a highly selective small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein belonging to the BCL-2 family.[1] By binding to MCL1 with high affinity (Kd = 0.19 nM), **S63845** disrupts its interaction with pro-apoptotic partners like BAK and BAX. [1][2] This disruption triggers BAX/BAK-dependent mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, subsequent caspase activation, and ultimately, programmed cell death (apoptosis) in cancer cells that depend on MCL1 for survival. [2][3][4]

Q2: How should I store **S63845** powder?

A2: **S63845** powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[5][6][7][8] The product should be protected from light.[5] Some suppliers indicate stability for at least 4 years at -20°C.[9] For short-term storage, 4°C is acceptable for up to two years.[7]



Q3: What are the recommended solvents for **S63845**?

A3: **S63845** is insoluble in water but readily dissolves in several organic solvents.[2][8] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for in vitro applications.[2][5] [10] It is also soluble in methanol, ethanol, and DMF.[2][7][9]

Q4: How do I prepare a stock solution of **S63845**?

A4: To prepare a stock solution, dissolve **S63845** powder in fresh, high-quality DMSO.[6] To enhance dissolution, you can gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[2][10] It is crucial to use newly opened or anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[6][11]

Q5: What are the storage conditions for **S63845** stock solutions?

A5: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[2][6][11] For long-term storage, store these aliquots at -80°C, where they are stable for up to one year.[5][6][8] For shorter periods, storage at -20°C for up to one month is acceptable, but protection from light is recommended.[3][6][11]

Storage and Stability Data Summary

Form	Storage Temperature	Duration	Citations
Powder	-20°C	≥ 3 years	[5][6][7][8][9]
4°C	2 years	[7]	
Room Temperature	Weeks	[1][12]	
In Solvent (e.g., DMSO)	-80°C	6 months - 1 year	[3][5][6][8][11]
-20°C	1 month	[3][6][11]	

Solubility Data



Solvent	Concentration	Citations
DMSO	≥ 30 mg/mL	[5][9]
≥ 41.45 mg/mL	[2][13]	
up to 100 mg/mL	[6][8]	_
Methanol	≥ 20 mg/mL	[2][13]
Ethanol	≥ 30 mg/mL	[9]
DMF	30 mg/mL	[7][9]

Troubleshooting and Experimental Guides

Issue 1: **S63845** Precipitates in My Cell Culture Medium.

- Question: I observed precipitation after diluting my S63845 DMSO stock into my aqueous cell culture medium. How can I prevent this?
- Answer: S63845 has poor aqueous solubility. High concentrations of the DMSO stock or insufficient mixing during dilution can cause it to precipitate.
 - Solution 1: Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent-induced cell toxicity.[2]
 - Solution 2: Two-Step Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of medium, vortexing or pipetting vigorously. Then, add this intermediate dilution to your final culture volume.
 - Solution 3: Prepare Fresh: It is highly recommended to prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution.[2][3] Do not store S63845 in aqueous solutions for extended periods.

Issue 2: My MCL1-Dependent Cell Line Shows Lower-Than-Expected Sensitivity to **S63845**.



- Question: My cancer cell line is reported to be MCL1-dependent, but the IC50 value in my experiment is much higher than published values. What could be the cause?
- Answer: Several factors can contribute to variable cell sensitivity.
 - Troubleshooting Step 1: Confirm MCL1 Dependency: The MCL1 dependency of cell lines can vary between labs and with passage number. Confirm dependency in your specific cells using a control method like siRNA knockdown of MCL1.[2]
 - Troubleshooting Step 2: Check Compound Integrity: Improper storage or multiple freezethaw cycles can lead to S63845 degradation.[2] Use a fresh aliquot of a properly stored stock solution.
 - Troubleshooting Step 3: Optimize Cell Density: Over-confluent or under-confluent cells
 can exhibit altered drug sensitivity. Ensure you are seeding cells at an optimal density for
 your assay duration.[2]
 - Troubleshooting Step 4: Evaluate Serum Concentration: While the activity of S63845 is reportedly not affected by serum concentration, this can be a variable in cell-based assays.[4] Ensure your vehicle controls are matched for serum levels.

Issue 3: How do I prepare **S63845** for in vivo animal studies?

- Question: I need to administer **S63845** to mice. What is a recommended formulation?
- Answer: A common formulation for intravenous (i.v.) injection involves a co-solvent system.
 - Example Formulation: A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[3][5]
 - Preparation Method:
 - Add each solvent one by one, ensuring the solution is clear before adding the next component.[3]
 - Dissolve the S63845 in DMSO first.
 - Add PEG300 and mix.

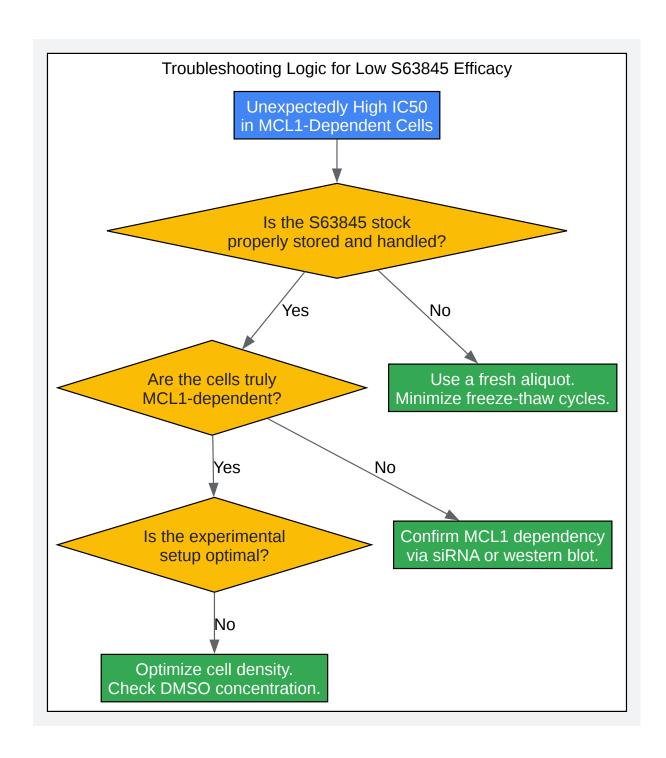
Troubleshooting & Optimization





- Add Tween-80 and mix.
- Finally, add the saline to reach the final volume.
- Important: Sonication and gentle warming may be required to achieve a clear solution.[3]
 [5] For in vivo experiments, it is strongly recommended to prepare the formulation fresh on the day of use.[3]





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Caption: Troubleshooting workflow for unexpected **S63845** experimental results.



Experimental Protocols Protocol 1: Preparation of S63845 Stock Solution

Objective: To prepare a concentrated stock solution of **S63845** in DMSO for in vitro use.

Materials:

- S63845 powder
- · Anhydrous, high-purity DMSO
- · Sterile microcentrifuge tubes
- Vortexer and/or sonicator

Methodology:

- Equilibrate the S63845 powder vial to room temperature before opening to prevent moisture condensation.
- Weigh the required amount of S63845 powder in a sterile tube.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM). For example, S63845 has a molecular weight of 829.26 g/mol.
- Vortex the tube vigorously. If the powder does not fully dissolve, warm the solution at 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear.
 [2][10]
- Once fully dissolved, create single-use aliquots in sterile, light-protecting tubes.
- Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6][11]

Protocol 2: In Vitro Apoptosis Assay Workflow

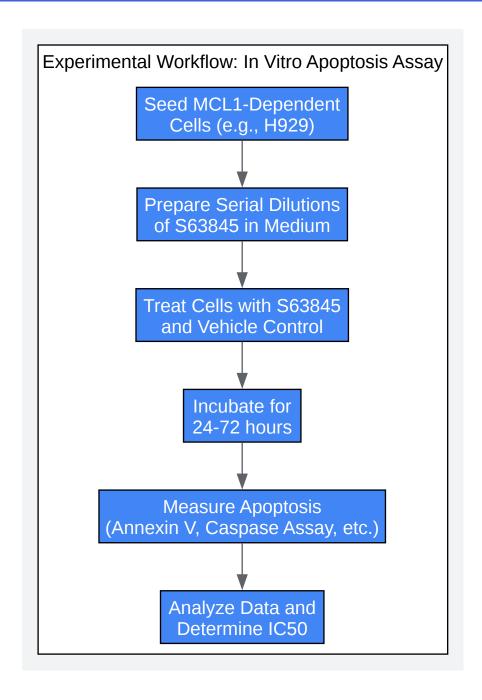
Objective: To assess the pro-apoptotic activity of **S63845** in an MCL1-dependent cancer cell line (e.g., H929 multiple myeloma cells).[10]



Methodology:

- Cell Seeding: Seed H929 cells in a multi-well plate at a density that prevents confluence during the experiment.
- Compound Preparation: Thaw an aliquot of S63845 DMSO stock. Prepare a series of dilutions in cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
- Treatment: Add the S63845 dilutions or vehicle control to the cells. Typical concentration ranges can span from low nanomolar to low micromolar, as sensitive lines often have IC50 values between 10–500 nM.[2]
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a
 CO2 incubator.
- Apoptosis Detection: Measure apoptosis using a preferred method:
 - Annexin V/PI Staining: Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
 - Caspase Activity Assay: Measure the activity of executioner caspases (e.g., Caspase-3/7)
 using a luminogenic or fluorogenic substrate.
 - PARP Cleavage: Analyze cell lysates via Western blot to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.[2]





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Caption: General workflow for an in vitro **S63845**-induced apoptosis experiment.

Protocol 3: Co-Immunoprecipitation to Show Target Engagement

Objective: To demonstrate that **S63845** disrupts the interaction between MCL1 and its proapoptotic binding partners (BAK or BAX) in cells.[6][10]



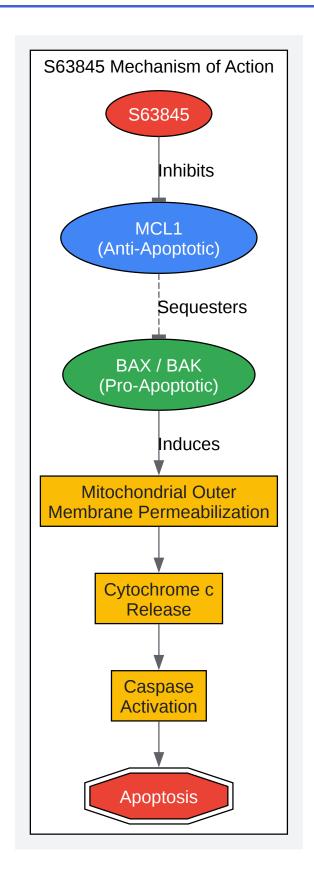




Methodology:

- Cell Treatment: Treat HeLa or another suitable cell line with increasing concentrations of S63845 (e.g., 0.1 μM to 3 μM) and a vehicle control for a short period (e.g., 4 hours).[6][8]
- Cell Lysis: Harvest and lyse the cells in a gentle, non-denaturing immunoprecipitation (IP) buffer containing protease inhibitors.
- Immunoprecipitation: Incubate the cell lysates with an anti-MCL1 antibody (or an anti-FLAG antibody if using cells overexpressing FLAG-tagged MCL1) overnight at 4°C.[6]
- Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
- Washing: Wash the beads several times with IP buffer to remove non-specific binders.
- Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted samples and input lysates by Western blotting.
 Probe the membranes with antibodies against MCL1, BAK, and BAX.
- Result Interpretation: A successful experiment will show that in vehicle-treated cells, BAK
 and BAX co-immunoprecipitate with MCL1. In S63845-treated cells, the amount of BAK and
 BAX pulled down with MCL1 will be significantly reduced in a dose-dependent manner,
 demonstrating that the inhibitor has displaced them from MCL1.[6][10]





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Caption: Signaling pathway showing **S63845**-mediated inhibition of MCL1 to induce apoptosis.



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